2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXAOXMJVFCNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide typically involves the following steps:
Etherification Reaction: The initial step involves the etherification of 4-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.
Acylation Reaction: The chlorophenoxy intermediate is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Acetamide and Chlorophenoxy Motifs
The target compound shares the 4-chlorophenoxy-acetamide framework with several analogs:
- In contrast, the target’s hydroxytetrahydropyran group may improve water solubility due to its oxygen-rich structure .
- Compound 30 (): N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide demonstrates nanomolar inhibition (IC50 = 74 nM) against 17β-HSD3, highlighting the importance of the chlorophenoxy-acetamide core in enzyme binding. The target’s hydroxytetrahydropyran could modulate selectivity or potency .
- N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide (): This analog substitutes the hydroxytetrahydropyran with a methyl-phenoxy group, emphasizing how bulkier substituents may affect synthetic yields (80% here) and pharmacokinetics .
Unique Hydroxytetrahydropyran Substituent
The 4-hydroxytetrahydropyran group distinguishes the target compound from most analogs. Similar oxygen-containing rings, such as azetidines () or chromenyl groups (), are associated with enhanced metabolic stability and target engagement in enzyme inhibitors .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural formulas.
The hydroxytetrahydropyran group in the target compound likely reduces crystallinity (lower melting point) and enhances solubility compared to rigid aromatic systems like quinazolinones .
Biological Activity
2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse academic sources.
Chemical Structure and Properties
The compound has the chemical formula and a molecular weight of 305.71 g/mol. Its structure includes a chlorophenoxy group, which is known for enhancing biological activity in various compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenol with acetic anhydride, followed by the introduction of the oxan-4-yl group through a nucleophilic substitution reaction. The detailed synthetic pathway can be summarized as follows:
- Formation of the chlorophenoxy derivative :
- React 4-chlorophenol with acetic anhydride.
- Introduction of the oxan-4-yl group :
- Use appropriate reagents to attach the oxan-4-yl moiety to the acetamide structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar structural motifs can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. These effects are often evaluated using assays like MTT and caspase activation assays, which measure cell viability and apoptosis respectively .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been assessed through various assays measuring its ability to inhibit albumin denaturation and other inflammatory markers. In comparative studies, it has shown greater activity than standard anti-inflammatory drugs like ibuprofen, demonstrating its potential as a therapeutic agent in managing inflammation .
Study 1: Anticancer Evaluation
A study published in PubMed evaluated the anticancer activity of related compounds against various tumor cell lines. The findings indicated that compounds with chlorophenoxy groups significantly directed tumor cells towards apoptotic pathways, highlighting their potential as anticancer agents .
Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory properties of similar acetamides were tested against human serum albumin denaturation. The results suggested that these compounds could stabilize albumin against thermal denaturation more effectively than conventional treatments, suggesting a novel mechanism for their anti-inflammatory action .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
